[(5S,7R)-2-azatricyclo[3.3.1.13,7]decan-1-yl]methanol
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Overview
Description
1-Hydroxymethyl-2-azaadamantane is a nitrogen-containing analog of adamantane, characterized by the presence of a hydroxymethyl group attached to the nitrogen atom in the adamantane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the iodine-mediated ring closure to form 1-methyl-2-azaadamantane, followed by oxidation under conventional conditions . Another approach involves the use of triamines derived from tris(oxymethyl)methane and its homologs, which are then reduced and reacted with carbonyl-containing compounds .
Industrial Production Methods: Industrial production of 1-Hydroxymethyl-2-azaadamantane focuses on optimizing reaction conditions to achieve high yields and purity. This involves using cheap raw materials and reagents, mild reaction conditions, and novel synthetic routes to overcome challenges such as lengthy routes and harsh deprotection conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxymethyl-2-azaadamantane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxymethyl group and the nitrogen atom in the adamantane framework.
Common Reagents and Conditions:
Substitution: Various carbonyl-containing compounds are used to introduce functional groups into the azaadamantane framework.
Major Products: The major products formed from these reactions include various functionalized azaadamantane derivatives, which exhibit unique chemical and physical properties.
Scientific Research Applications
1-Hydroxymethyl-2-azaadamantane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Hydroxymethyl-2-azaadamantane involves its interaction with specific molecular targets and pathways. The presence of the nitrogen atom and the hydroxymethyl group in the adamantane framework contributes to its unique reactivity and biological activity. For example, AZADO derivatives exhibit catalytic activity in the oxidation of alcohols, which is influenced by the structural and electronic properties of the NO radicals .
Comparison with Similar Compounds
1-Hydroxymethyl-2-azaadamantane can be compared with other similar compounds, such as:
2-Azaadamantane N-oxyl (AZADO): Known for its catalytic efficiency in the oxidation of alcohols.
1,3,5-Triazaadamantane: Exhibits different reactivity and biological activity due to the presence of multiple nitrogen atoms.
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
[(5S,7R)-2-azatricyclo[3.3.1.13,7]decan-1-yl]methanol |
InChI |
InChI=1S/C10H17NO/c12-6-10-4-7-1-8(5-10)3-9(2-7)11-10/h7-9,11-12H,1-6H2/t7-,8+,9?,10? |
InChI Key |
PTDQLWXYBHYDSB-BQKDNTBBSA-N |
Isomeric SMILES |
C1[C@@H]2CC3C[C@H]1CC(C2)(N3)CO |
Canonical SMILES |
C1C2CC3CC1CC(C2)(N3)CO |
Origin of Product |
United States |
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